molecular formula C11H13NO2S2 B1305556 2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 342608-39-3

2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1305556
CAS No.: 342608-39-3
M. Wt: 255.4 g/mol
InChI Key: NVQHKPNOQDQQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid, which accurately describes the structural arrangement of functional groups and heterocyclic components. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions by identifying the core thiazolidine ring system as the primary structural framework, with positional numbering that places the carboxylic acid functionality at position 4 and the substituted phenyl group at position 2. The methylsulfanyl substituent is correctly positioned at the para position (position 4) of the phenyl ring, using the modern sulfanyl terminology rather than the older thio designation.

The structural representation of this compound reveals a five-membered heterocyclic ring containing both sulfur and nitrogen atoms in a 1,3-arrangement, characteristic of the thiazolidine family. The molecular structure can be accurately depicted through multiple representation systems, including the Simplified Molecular Input Line Entry System notation CSC1=CC=C(C=C1)C2[NH2+]C(CS2)C(=O)[O-] for the zwitterionic form. The canonical Simplified Molecular Input Line Entry System representation CSc1ccc(cc1)C1SCC(N1)C(=O)O provides a clearer indication of the neutral form of the molecule. The International Chemical Identifier string InChI=1S/C11H13NO2S2/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) offers a standardized computational representation that facilitates database searching and structural comparison.

The three-dimensional structural arrangement shows the thiazolidine ring adopting a characteristic envelope conformation, with the carboxylic acid group extending from the saturated carbon center. The phenyl ring maintains a relatively planar geometry, while the methylsulfanyl group introduces additional steric considerations that influence the overall molecular shape. The International Chemical Identifier Key NVQHKPNOQDQQTQ-UHFFFAOYSA-N serves as a unique identifier for database searches and computational analysis.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S2/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQHKPNOQDQQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342608-39-3
Record name 2-[4-(Methylthio)phenyl]-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342608-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid
  • Structure : Features a trifluoromethyl (-CF₃) group at the para position.
  • Properties : The -CF₃ group is strongly electron-withdrawing, increasing metabolic stability and lipophilicity compared to -SMe.
  • Applications : Supplied by American Elements and Parchem Chemicals for high-purity research, suggesting pharmaceutical relevance (e.g., enzyme inhibition or receptor modulation) .
(4S)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic Acid
  • Structure : Contains a hydroxyl (-OH) group at the meta position.
  • Applications: No explicit pharmacological data in the evidence, but structural analogs are used in deodorant formulations for antimicrobial activity .
2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic Acid
  • Structure : Substituted with a fluorine atom at the para position.
  • Properties : Fluorine’s electronegativity modestly increases polarity and may improve bioavailability. Fluorinated analogs are common in drug design for metabolic resistance.
  • Applications : Listed in AldrichCPR’s catalog, indicating availability for biochemical screening .

Physicochemical and Pharmacological Data

Table 1: Key Properties of Selected Thiazolidine-4-carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Notable Applications/Properties Evidence ID
Target Compound 4-(Methylsulfanyl) C₁₁H₁₃NO₂S₂ 271.36 g/mol Moderate lipophilicity, research use -
(4R)-2-[4-(Trifluoromethyl)phenyl]-... 4-CF₃ C₁₁H₁₀F₃NO₂S 309.26 g/mol High-purity research, enzyme studies
(4S)-2-(3-Hydroxyphenyl)-... 3-OH C₁₀H₁₁NO₃S 237.26 g/mol Antimicrobial formulations
2-(4-Fluorophenyl)-... 4-F C₁₀H₁₀FNO₂S 235.25 g/mol Biochemical screening
2-(2-Chlorophenyl)-... 2-Cl C₁₀H₁₀ClNO₂S 251.71 g/mol Deodorant applications

Biological Activity

2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is a compound belonging to the thiazolidine family, characterized by its unique thiazolidine ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H13NO2S2
  • Molecular Weight : 255.36 g/mol
  • CAS Number : 342608-39-3

The compound features a thiazolidine ring fused with a methylsulfanyl-substituted phenyl group, which contributes to its unique chemical properties and biological activities.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study evaluating various derivatives demonstrated that modifications at specific positions enhance antioxidant activity, as measured by lipid peroxidation assays. The presence of electron-donating groups like methyl can increase the efficacy of these compounds in scavenging free radicals .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. In vitro studies indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 625 µg/ml to >5000 µg/ml against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, derivatives have been tested against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Some derivatives exhibited IC50 values as low as 5.10 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and molecular targets:

  • Tyrosinase Inhibition : The compound has been identified as a competitive inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition leads to reduced melanin production in melanocytes treated with α-MSH (alpha-melanocyte-stimulating hormone) .
  • Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through pathways involving caspases and other apoptotic markers. Studies suggest that structural modifications can enhance its ability to trigger programmed cell death in malignant cells .

Comparative Analysis with Similar Compounds

A comparison of this compound with other thiazolidine derivatives reveals several distinctions:

Compound NameIC50 (µM)Biological Activity
2g (Thiazolidine derivative)5.10Anticancer
3i (Substituted derivative)0.565Antioxidant
16f (Thiazolidine derivative)6.19Anticancer

This table illustrates that while the compound shows significant activity across different biological assays, certain derivatives may outperform it in specific areas such as antioxidant capacity or anticancer potency.

Case Studies

Several case studies highlight the efficacy of thiazolidine derivatives in clinical settings:

  • Tyrosinase Inhibition Study : A derivative was shown to inhibit tyrosinase by over 66% at a concentration of 20 µM, demonstrating its potential for use in skin lightening products .
  • Anticancer Efficacy : A study involving HepG2 cells demonstrated that specific modifications to the thiazolidine scaffold significantly enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer agents .

Q & A

Q. Key Considerations :

  • Purity of intermediates (monitored via TLC or HPLC).
  • Use of inert atmosphere (N₂/Ar) to prevent oxidation of the methylsulfanyl group.

Advanced: How can reaction conditions be optimized for higher yields in thiazolidine ring formation?

Answer:
Statistical Design of Experiments (DoE) is critical for optimization:

  • Variables : Temperature, pH, molar ratios, and reaction time.
  • Response Surface Methodology (RSM) : Identifies optimal conditions by modeling interactions between variables. For example, a central composite design revealed that pH 5–6 and 60–70°C maximize cyclization efficiency in similar thiazolidine syntheses .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline) may accelerate ring closure .

Q. Example Optimization Table :

VariableRange TestedOptimal ValueYield Increase
Temperature50–80°C70°C22%
pH4–75.515%
Catalyst (ZnCl₂)0–5 mol%3 mol%18%

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Verify the thiazolidine ring (e.g., protons at δ 3.5–4.5 ppm for SCH₂ and δ 5.0–5.5 ppm for the C4 proton). The methylsulfanyl group shows a singlet at δ 2.4–2.6 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 284).
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. For example, the carboxylic acid group is a strong H-bond donor, influencing protein binding .
  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential targets. A study on similar thiazolidines showed affinity for peroxisome proliferator-activated receptors (PPARs) .
  • MD Simulations : Assess stability of ligand-receptor complexes over time .

Basic: What are the standard protocols for evaluating this compound’s antimicrobial activity?

Answer:

  • Broth Microdilution (CLSI guidelines) :
    • Prepare serial dilutions of the compound in Mueller-Hinton broth.
    • Inoculate with S. aureus or E. coli (1–5 × 10⁵ CFU/mL).
    • Incubate at 37°C for 18–24 hours.
    • Determine MIC (Minimum Inhibitory Concentration) visually or via spectrophotometry .
  • Control : Compare with known antibiotics (e.g., ampicillin) and solvent controls.

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., using PRISMA guidelines).
  • Replicate experiments : Control variables like cell line passage number, serum concentration, and compound purity.
  • Mechanistic studies : Use siRNA knockdown or CRISPR to validate target engagement. For example, inconsistent anticancer activity might arise from off-target effects, resolved via proteomics profiling .

Basic: What are the stability challenges for this compound under experimental conditions?

Answer:

  • Light Sensitivity : The methylsulfanyl group can oxidize to sulfoxide; store in amber vials at –20°C.
  • pH-Dependent Degradation : Carboxylic acid may decarboxylate at high pH (>8). Stability studies via accelerated aging (40°C/75% RH) show <5% degradation over 30 days at pH 6–7 .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methylsulfanyl with ethylsulfanyl or phenylsulfanyl).
  • Biological Assays : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify critical functional groups.
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hood due to potential irritant properties (dust/aerosols).
  • Waste Disposal : Neutralize with NaOH (for carboxylic acid) before disposal .

Advanced: How to validate the compound’s role in modulating enzymatic activity?

Answer:

  • Enzyme Kinetics : Measure Vₘₐₓ and Kₘ via Michaelis-Menten plots. For example, test inhibition of cyclooxygenase-2 (COX-2) using a fluorometric assay.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • X-ray Crystallography : Resolve ligand-enzyme co-crystal structures to identify binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.